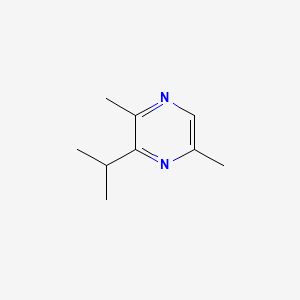

2,5-Dimethyl-3-isopropylpyrazine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

40790-20-3 |

|---|---|

Molecular Formula |

C9H14N2 |

Molecular Weight |

150.22 g/mol |

IUPAC Name |

2,5-dimethyl-3-propan-2-ylpyrazine |

InChI |

InChI=1S/C9H14N2/c1-6(2)9-8(4)10-5-7(3)11-9/h5-6H,1-4H3 |

InChI Key |

NJTFLPVGROFSPU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C(=N1)C(C)C)C |

Origin of Product |

United States |

Overview of Pyrazine Heterocycles in Research

Pyrazines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in various fields of scientific research. tandfonline.commdpi.com Structurally, they consist of a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4. mdpi.com This unique arrangement imparts distinct chemical and physical properties, making them valuable scaffolds in medicinal chemistry, materials science, and flavor chemistry. tandfonline.commdpi.com In the realm of drug discovery, pyrazine (B50134) derivatives have shown a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comresearchgate.net The World Health Organization's Model List of Essential Medicines includes several drugs containing the pyrazine moiety, highlighting their therapeutic importance. mdpi.com

Natural Occurrence and Distribution of 2,5 Dimethyl 3 Isopropylpyrazine

Contribution of Maillard Reactions to Alkylpyrazine Formation

The Maillard reaction is a non-enzymatic browning reaction between amino acids and reducing sugars that is fundamental to the formation of flavor and color in cooked foods. Alkylpyrazines are a significant class of compounds produced through this pathway. thegoodscentscompany.com The general mechanism involves the condensation of two α-aminoketone molecules, which are intermediates formed from the Strecker degradation of amino acids in the presence of dicarbonyl compounds. researchgate.net

The specific structure of 2,5-Dimethyl-3-isopropylpyrazine suggests the involvement of particular amino acid precursors. The two methyl groups are commonly derived from the amino acid alanine (B10760859), while the isopropyl group is indicative of the participation of amino acids with branched side chains, such as valine or leucine (B10760876). The reaction would proceed through the formation of intermediate α-dicarbonyl compounds (like pyruvaldehyde from sugar degradation) and Strecker aldehydes from the amino acids. For instance, the Strecker degradation of valine produces 2-methylpropanal. The condensation and subsequent oxidation of these reactive intermediates lead to the formation of the substituted pyrazine (B50134) ring.

Studies on model systems have shown that the type of amino acid present directly influences the substitution pattern on the pyrazine ring. thegoodscentscompany.com While much research has focused on simpler pyrazines like 2,5-dimethylpyrazine (B89654), the principles extend to more complex structures. thegoodscentscompany.comnih.gov The formation of this compound would necessitate the availability of both alanine and valine (or their derivatives) to react with sugar degradation products.

Pyrolysis Products from Flavor Precursors

Pyrolysis, the thermal decomposition of substances at high temperatures in the absence of oxygen, is another key process in the generation of flavor compounds during intense heating, such as roasting. During the pyrolysis of food components like amino acids, sugars, and lipids, a cascade of degradation and recombination reactions occurs, leading to a wide array of volatile compounds, including alkylpyrazines.

The formation of this compound via pyrolysis follows similar precursor logic as the Maillard reaction. The thermal degradation of specific amino acids is crucial.

Alanine and Threonine are known precursors for 2,5-dimethylpyrazine. colab.wsnih.gov

Valine and Leucine , upon thermal degradation, provide the isopropyl and isobutyl groups, respectively, for substitution on the pyrazine ring.

A biomimetic synthesis has demonstrated that 2,5-disubstituted pyrazines can be formed through the dimerization of α-amino aldehydes derived from amino acids, supporting this biosynthetic and pyrolytic logic. rsc.org Therefore, the pyrolysis of a mixture of food components rich in alanine and valine would create the necessary fragments—methyl and isopropyl moieties—that combine to form this compound. The intense energy of pyrolysis facilitates the breakdown of these precursors and the subsequent assembly of the aromatic pyrazine structure.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 2,3,5,6-tetramethylpyrazine |

| 2,3,5-trimethylpyrazine (B81540) |

| 2,3-butanediol |

| 2,5-diacetyl-3-methyl-1H-pyrrole |

| 2,5-diisopropylpyrazine (B1313309) |

| 2,5-dimethyl-3-(3-methylbutyl)-pyrazine |

| 2,5-dimethyl-3-ethylpyrazine |

| This compound |

| 2,5-dimethylpyrazine |

| 2,6-dimethylpyrazine |

| 2-ethyl-3,(5 or 6)-dimethylpyrazine |

| 2-ethyl-5-methylpyrazine |

| 2-methyl-5-propylpyrazine |

| 2-methylpropanal |

| Acetaldehyde |

| Acetoin |

| Alanine |

| Arginine |

| Aspartic acid |

| Benzeneacetaldehyde |

| Cysteine |

| Ethylpyrazine |

| Glutamic acid |

| Glutamine |

| Glycine (B1666218) |

| Histidine |

| Leucine |

| Lysine |

| Methylpyrazine |

| Phenylalanine |

| Pyruvaldehyde |

| Serine |

| Threonine |

| Trimethylpyrazine |

| Valine |

Elucidation of Microbial Biosynthetic Routes

The formation of alkylpyrazines in biological systems is a complex process involving multiple potential pathways and precursor molecules. While the Maillard reaction is a well-known chemical route for pyrazine formation in thermally processed foods, microbial biosynthesis offers a pathway to "natural" pyrazines under milder conditions. researchgate.net

Two primary mechanisms are widely accepted for the formation of alkylpyrazines. asm.org The first involves the condensation of α-aminocarbonyl compounds, which are intermediates derived from the Strecker degradation of amino acids and α-dicarbonyls. asm.orgdatapdf.com The second proposed pathway involves the amidation of an amino acid, followed by condensation with an α,β-dicarbonyl compound and subsequent methylation to form alkyl- and methoxy-substituted pyrazines. oup.com Another route suggests the condensation of two amino acids to form a cyclic dipeptide as an initial step. mdpi.com

Specifically for 2,5-dimethylpyrazine, a proposed pathway begins with L-threonine, which is dehydrogenated to form L-2-amino-acetoacetate. asm.orgnih.gov This intermediate is then decarboxylated to yield aminoacetone. asm.orgnih.gov Two molecules of aminoacetone can then condense to form 3,6-dihydro-2,5-dimethylpyrazine, which is subsequently oxidized to produce 2,5-dimethylpyrazine. asm.orgnih.govresearchgate.net

Amino acids are fundamental building blocks for the microbial synthesis of alkylpyrazines. L-threonine, in particular, has been identified as a key precursor for the formation of 2,5-dimethylpyrazine in microorganisms like Bacillus subtilis. asm.orgnih.govresearchgate.net The biosynthesis of L-alanine and the essential amino acids L-valine and L-leucine share a common precursor, pyruvic acid, which is derived from the glycolytic pathway. agriculturejournals.cz

Valine also plays a significant role, especially in the formation of isopropyl-substituted pyrazines. Supplementation with valine has been shown to strongly stimulate the production of 2,5-diisopropylpyrazine in Paenibacillus polymyxa, indicating its role as a direct precursor. oup.comoup.com The Strecker degradation of valine can produce the aldehyde 2-methylpropanal, which can then be incorporated into the pyrazine ring, leading to pyrazines with a 2-methylpropyl (isobutyl) substituent. mdpi.com

| Amino Acid | Resulting Pyrazine Moiety/Compound | Microorganism(s) |

|---|---|---|

| L-Threonine | 2,5-Dimethylpyrazine | Bacillus subtilis |

| Valine | 2,5-Diisopropylpyrazine | Paenibacillus polymyxa |

| Glycine | Pyrazine, Methylpyrazine | - |

| Alanine | Ethyl-substituted pyrazines | - |

Dicarbonyl compounds, such as glyoxal (B1671930) and methylglyoxal (B44143), are highly reactive molecules that are crucial intermediates in pyrazine formation. mdpi.com These compounds can be generated from the breakdown of glucose. mdpi.com The reaction of α-dicarbonyl compounds with α-amino acids is a key step in producing the expected pyrazines. acs.org For instance, the reaction of pyruvaldehyde with valine can lead to the formation of 2,5-dimethylpyrazine. mdpi.com

Cyclic dipeptides are another class of proposed intermediates in pyrazine biosynthesis. One hypothesis suggests that the biosynthesis of some pyrazines begins with the condensation of two amino acids to form a cyclic dipeptide. mdpi.com For example, the formation of 3-isobutyl-2-methoxypyrazine (IBMP) is proposed to start with the condensation of leucine and glycine to form 2,5-dicarbonyl-3-isobutyl-piperazine (DCIP). mdpi.com

Characterization of Microorganisms for this compound Biosynthesis

The ability to produce alkylpyrazines is distributed among various microorganisms, including bacteria and fungi. nih.gov Several bacterial species, in particular, have been identified and characterized for their capacity to synthesize these valuable aroma compounds.

Screening for microorganisms with the ability to produce specific alkylpyrazines is a critical first step in developing biotechnological production methods. Bacteria from genera such as Bacillus, Pseudomonas, Corynebacterium, and Paenibacillus are known to synthesize pyrazines. researchgate.net For example, strains of Bacillus subtilis isolated from fermented soybeans (natto) have demonstrated the ability to produce various alkylpyrazines, including 2-methylpyrazine (B48319), 2,3-dimethylpyrazine, and 2,6-dimethylpyrazine. mdpi.com In one study, a Bacillus subtilis strain isolated from Baijiu fermentation was identified as a producer of 2-ethyl-3,5(3,6)-dimethylpyrazine. researchgate.net Similarly, Paenibacillus polymyxa has been found to produce a complex mixture of methyl-branched alkyl-substituted pyrazines, with 2,5-diisopropylpyrazine being the dominant metabolite. oup.comoup.com

Once promising producer strains are isolated, their metabolic characteristics are investigated to optimize pyrazine production. For instance, Bacillus licheniformis has been shown to enhance pyrazine content in Daqu, a traditional Chinese fermentation starter, by increasing the degradation of starch and fiber and boosting the tricarboxylic acid (TCA) cycle, leading to the accumulation of pyrazine precursors like 2,3-butanediol. nih.gov

Metabolic engineering strategies have also been employed to enhance the production of 2,5-dimethylpyrazine. In Escherichia coli, overexpression of L-threonine dehydrogenase (TDH) has been shown to be beneficial for increasing the yield of 2,5-dimethylpyrazine from L-threonine. nih.gov Further optimization, including the fusion of TDH with an NADH oxidase to balance the intracellular NADH/NAD+ ratio and blocking competing metabolic pathways, has led to significant improvements in production. nih.gov One study reported a yield of up to 2897.30 mg/L of 2,5-dimethylpyrazine after 24 hours of fermentation with a metabolically engineered E. coli strain. nih.gov

| Microorganism | Key Pyrazine(s) Produced | Relevant Metabolic Characteristics/Findings |

|---|---|---|

| Bacillus subtilis | 2,5-Dimethylpyrazine, 2,3,5-Trimethylpyrazine | Utilizes L-threonine as a precursor; L-threonine-3-dehydrogenase is a key enzyme. asm.orgnih.govresearchgate.net |

| Paenibacillus polymyxa | 2,5-Diisopropylpyrazine | Production is stimulated by valine supplementation. oup.comoup.com |

| Bacillus licheniformis | Increased overall pyrazine content | Enhances precursor supply (e.g., 2,3-butanediol) through increased metabolic pathway rates. nih.gov |

| Escherichia coli (engineered) | 2,5-Dimethylpyrazine | Overexpression of L-threonine dehydrogenase and cofactor engineering significantly boosts production from L-threonine. nih.govnih.gov |

| Pseudomonas perolens | 2-methoxy-3-isopropylpyrazine | Biosynthesis involves amino acid precursors. google.comacs.org |

Optimization of Microbial Fermentation for this compound Production

The yield of this compound in microbial fermentation is highly dependent on the specific culture conditions. Temperature, pH, and the composition of the fermentation medium are critical parameters that can be manipulated to significantly increase production.

Impact of Culture Conditions on Yield

Research has shown that optimizing fermentation conditions is a key strategy for maximizing the production of pyrazines. For instance, in the production of 2,3,5-trimethylpyrazine (TMP) by Bacillus amyloliquefaciens, a closely related pyrazine, the yield was significantly improved by adjusting culture parameters. The optimal temperature for TMP production was found to be 37°C. mdpi.com Similarly, the initial pH of the culture medium plays a vital role. For the production of Chrysomycin A by Streptomyces sp., an initial pH of 6.5 was determined to be optimal for achieving maximum yield. nih.gov

The composition of the fermentation medium, including carbon and nitrogen sources, is another critical factor. Studies on Bacillus subtilis strains isolated from natto, a fermented soybean product, demonstrated that different strains have varying capacities for producing different alkylpyrazines, highlighting the importance of strain selection in conjunction with media optimization. nih.gov For example, the BcP21 strain was found to produce 2,5-dimethylpyrazine at a concentration of 4.5 mg/L. nih.gov In another study, optimizing the medium components for Chrysomycin A production through response surface methodology led to a significant increase in yield. nih.gov

The physical parameters of the fermentation environment, such as aeration and agitation, also influence pyrazine production. In shake flask experiments for TMP production, a bottling capacity of 100 g/250 mL was found to be optimal. mdpi.comresearchgate.net The duration of the fermentation process is also a crucial factor that needs to be optimized to achieve the highest possible yield.

Strategies for Bioprocess Enhancement

Several strategies can be employed to enhance the bioprocess of this compound production. These strategies aim to improve the efficiency of the microbial host and direct metabolic pathways towards the desired product.

Precursor Feeding: The biosynthesis of this compound, like other pyrazines, involves specific precursor molecules. For instance, L-threonine is a known precursor for the formation of 2,5-dimethylpyrazine. nih.gov Supplying the fermentation medium with these precursors can significantly boost the final yield. The biosynthesis of 2-methoxy-3-isopropylpyrazine in Pseudomonas perolens has been shown to utilize endogenous valine, glycine, and methionine as precursors. umn.edu

Process Optimization using Statistical Methods: Response surface methodology (RSM) and other statistical designs like the Box-Behnken design are powerful tools for optimizing fermentation conditions. mdpi.commdpi.com These methods allow for the simultaneous evaluation of multiple variables and their interactions, leading to a more comprehensive understanding of the process and the identification of optimal conditions. For example, the optimization of TMP production by B. amyloliquefaciens using a Box-Behnken design resulted in a significant increase in yield. mdpi.com

Genetic Engineering Approaches for Biosynthesis Pathway Modulation

Genetic engineering offers a powerful toolkit for rationally designing and optimizing microbial strains for the overproduction of this compound. By manipulating the biosynthetic pathways at the genetic level, it is possible to enhance the expression of key enzymes and eliminate competing metabolic routes.

The biosynthesis of pyrazines in microorganisms like Bacillus subtilis and Escherichia coli has been a subject of intense research. nih.govnih.gov For the production of 2,5-dimethylpyrazine (2,5-DMP), a compound structurally related to this compound, metabolic engineering strategies in E. coli have proven to be highly effective. nih.govnih.gov

One key strategy involves the overexpression of genes encoding enzymes that are crucial for the biosynthetic pathway. For instance, threonine dehydrogenase (TDH) is a key enzyme in the synthesis of some pyrazines. researchgate.net Overexpression of the tdh gene in E. coli has been shown to significantly increase the production of 2,5-DMP. nih.gov

Another important approach is the knockout or downregulation of genes that divert metabolic flux away from the desired product. In the context of 2,5-DMP production, the inactivation of the gene for 2-amino-3-ketobutyrate coenzyme A (CoA) ligase (KBL) was found to improve the yield. researchgate.net This enzyme competes for an intermediate in the 2,5-DMP synthesis pathway. researchgate.net

Furthermore, cofactor engineering, which involves balancing the intracellular levels of cofactors like NADH/NAD+, can also enhance production. The fusion expression of TDH and NADH oxidase (NoxE) in E. coli was shown to balance the intracellular NADH/NAD+ level, leading to increased 2,5-DMP production. nih.gov

By combining these genetic engineering strategies, researchers have been able to construct highly efficient microbial cell factories for pyrazine production. For example, a genetically modified E. coli strain was developed that could produce 1.43 ± 0.07 g/L of 2,5-DMP from glucose in shake-flask fermentation. researchgate.net

Established Synthetic Methodologies for Pyrazines

Several classical methods have been established for the synthesis of the pyrazine core structure. These often involve condensation reactions followed by an oxidation step to form the aromatic ring.

A primary and versatile method for pyrazine synthesis involves the condensation of α-amino carbonyl compounds. researchgate.net The self-condensation of an α-amino ketone, for example, involves two molecules reacting with each other. youtube.comyoutube.com This dimerization initially forms a dihydropyrazine (B8608421) derivative, which is a reduced form of the final product. youtube.comyoutube.com Subsequent oxidation, often by air, is required to aromatize the ring and yield the stable pyrazine derivative. youtube.com This general pathway is a cornerstone of pyrazine synthesis. researchgate.net A short, biomimetic synthesis of several 2,5-disubstituted pyrazine natural products has been demonstrated through the dimerization of α-amino aldehydes derived from amino acids. nih.gov

This approach can be adapted to produce a variety of substituted pyrazines. For instance, condensing an α-diketone with a 1,2-diaminoalkane also leads to a dihydropyrazine intermediate, which can then be oxidized, often using a catalyst like copper chromate (B82759) at high temperatures, to form the pyrazine derivative. youtube.com

The reaction between acrolein and ammonia (B1221849), particularly when heated in the presence of ammonium (B1175870) salts and a solvent like glycerol, provides a pathway to pyrazine synthesis. chemicalbook.com This method is noted for its utility in producing specific pyrazine derivatives. For example, the Skraup synthesis of quinoline, a related benzopyridine, involves the reaction of aniline (B41778) with glycerol, which first dehydrates to acrolein. copbela.org This highlights the role of acrolein as a key building block in the synthesis of nitrogen-containing heterocycles.

A specific and historically significant example of pyrazine synthesis is the self-condensation of aminoacetone. chemicalbook.comrsc.org Aminoacetone, being an α-amino ketone, follows the general mechanism described in section 4.1.1. Two molecules of aminoacetone undergo self-condensation to form a dihydropyrazine intermediate. youtube.com This intermediate is then oxidized to produce 2,5-dimethylpyrazine. chemicalbook.com The oxidation step can be accomplished using various oxidizing agents, such as mercury chloride or simply air. youtube.comchemicalbook.com

Table 1: Overview of General Pyrazine Synthetic Methods

| Method | Key Reactants | Intermediate | Final Product Type | Citation |

| Condensation | α-Amino Carbonyl Compounds | Dihydropyrazine | Substituted Pyrazine | researchgate.netyoutube.com |

| Condensation | α-Diketone, 1,2-Diaminoalkane | Dihydropyrazine | Substituted Pyrazine | youtube.com |

| Acrolein Reaction | Acrolein, Ammonia | Not specified | Substituted Pyrazine | chemicalbook.com |

| Self-Condensation | Aminoacetone | Dihydropyrazine | 2,5-Dimethylpyrazine | chemicalbook.comrsc.org |

Selective Synthesis of Alkyl-Substituted Pyrazines

The synthesis of a specifically substituted pyrazine like this compound requires precise control over the assembly of the heterocyclic ring. This involves careful selection of starting materials and reaction conditions to ensure the desired placement of alkyl groups.

Regioselectivity is a critical challenge in the synthesis of unsymmetrically substituted pyrazines. When condensing two different α-amino carbonyl compounds or an unsymmetrical 1,2-dicarbonyl compound with an amino acid amide, the reaction can proceed in multiple directions, potentially leading to a mixture of isomers. nih.gov

Achieving regiocontrol often depends on the specific reactants and conditions used. For instance, in the synthesis of 2(1H)-pyrazinones, the reaction of methylglyoxal with various α-amino acid amides predominantly forms the 5-methyl isomer. nih.gov However, altering the reaction conditions, such as adding sodium bisulfite, can favor the formation of the 6-methyl isomer instead. nih.gov The development of methods that allow for the isolation of a single N1-substituted pyrazole (B372694) derivative demonstrates the potential for high regio- and chemo-selectivity under optimized one-pot, three-step conditions. nih.gov Such principles of controlling regioselectivity are translatable to pyrazine synthesis, where directing the cyclization is key to obtaining a single, desired product.

The targeted synthesis of polysubstituted pyrazines relies on the use of well-defined starting materials that provide the necessary carbon and nitrogen atoms for the final structure. acs.org A novel method has been developed to produce trisubstituted pyrazines starting from immobilized α-amino acids. nih.gov In this process, an immobilized amino acid is first sulfonylated and then alkylated with α-haloketones. acs.org Subsequent cleavage from the resin support, followed by treatment with a base like potassium trimethylsilanolate, leads to a sequence of C-arylation and enamination, ultimately yielding the desired trisubstituted pyrazine. acs.orgnih.gov

This strategy demonstrates how specific fragments of the target molecule can be pre-installed in the linear precursors. By choosing the appropriate amino acid (which dictates one substituent) and α-haloketone (which dictates another), a specific substitution pattern on the pyrazine ring can be achieved. acs.org For example, the reaction of various sugars with ammonia and specific amino acids like leucine has been shown to produce a range of alkyl pyrazines, with the yield and distribution of products being dependent on the specific reactants, temperature, and reaction time. scilit.com

Table 2: Examples of Targeted Alkyl Pyrazine Synthesis

| Nitrogen Source | Carbon Source(s) | Key Conditions | Resulting Pyrazine(s) | Citation |

| Ammonia | Rhamnose, Leucine | 110°C, 2 hours | 2,6-dimethyl pyrazine, 2-methyl pyrazine, 2-ethyl-6-methyl pyrazine, 2-isoamyl-6-methyl pyrazine | scilit.com |

| Immobilized Amino Acid | α-Haloketone | Solid-phase synthesis, base treatment | Trisubstituted pyrazines | acs.orgnih.gov |

| 1-Amino-2-propanol | - | Gas-solid catalysis (Cu-Cr-Ba catalyst), 270°C | 2,5-dimethylpyrazine | chemicalbook.com |

Advanced Synthetic Routes

Modern synthetic chemistry offers several advanced pathways for the construction of the pyrazine ring system found in this compound. These methods often provide higher yields, greater selectivity, and more benign reaction conditions compared to traditional approaches.

The formation of the pyrazine ring is the cornerstone of synthesizing this compound and its analogs. Ring-closing reactions are fundamental to this process, and the use of metal catalysts has become instrumental in enhancing the efficiency and selectivity of these transformations.

A variety of catalytic systems have been developed for pyrazine synthesis, including those based on copper-chromium, copper-zinc-chromium, zinc-phosphoric acid-manganese, and silver. tandfonline.com These catalysts are often employed in the vapor-phase reaction of diamines with diols. tandfonline.com For instance, 2-methylpyrazine can be prepared from ethylenediamine (B42938) and propylene (B89431) glycol using such catalysts. tandfonline.com Palladium catalysts have also been shown to be effective in the dehydrogenation of piperazines to yield the corresponding pyrazines in high yields. tandfonline.com

More recent advancements include the use of gold-based catalysts. A one-step synthesis of 2,5-dimethylpyrazine derivatives has been developed utilizing a catalyst with the molecular formula AuLX, where L is a ligand and X is a monovalent anion. google.com This method involves the reaction of an aldehyde compound with propargylamine (B41283) in an inert atmosphere and is noted for its low catalyst consumption, high chemical reactivity and selectivity, and broad substrate applicability. google.com Another catalytic system for the synthesis of 2,5-dimethylpyrazine employs a co-precipitation method to create a catalyst composed of NiO, CuO, Al2O3, and a surplus of ZnO. google.com This catalyst is used in the continuous gas-solid phase catalytic reaction with isopropanolamine as the raw material. google.com

Ring-closing metathesis (RCM) has also emerged as a powerful tool for the synthesis of various heterocyclic compounds, including those with structures analogous to pyrazine precursors. researchgate.net While not directly applied to this compound in the provided literature, the principles of RCM using catalysts like the Grubbs second-generation catalyst highlight a potential avenue for future synthetic explorations in pyrazine chemistry. researchgate.net

The principles of green chemistry are increasingly being integrated into the synthesis of pyrazines to minimize environmental impact and improve the sustainability of chemical processes. This involves the use of environmentally benign solvents, catalysts, and reaction conditions.

One-pot synthesis is a key strategy in green chemistry, and several such methods for pyrazine synthesis have been reported. A simple, cost-effective, and environmentally friendly one-pot method involves the direct condensation of 1,2-diketones with 1,2-diamines in aqueous methanol, catalyzed by potassium tert-butoxide at room temperature. tandfonline.comtandfonline.com This approach avoids the need for expensive catalysts or harsh conditions like bubbling oxygen at high temperatures. tandfonline.comtandfonline.com Another clean procedure for the one-pot preparation of pyrazines involves the reaction of ethylenediamine with 1,2-diketones, α-hydroxy ketones, or α-bromo ketones under neat (solvent-free) reaction conditions at room temperature, leading to moderate to excellent yields. ingentaconnect.com

Biocatalytic approaches represent a significant advancement in the green synthesis of pyrazine derivatives. nih.gov Enzymes, being derived from renewable resources and biodegradable, offer a non-hazardous alternative to traditional chemical catalysts. nih.gov For example, Lipozyme® TL IM from Thermomyces lanuginosus has been used to catalyze the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and amines in a continuous-flow system. nih.gov This biocatalytic method provides a greener and more efficient route for creating amide bonds, a key step in the synthesis of many functionalized pyrazines. nih.gov

The use of water as a solvent and the development of solvent-free reaction conditions are also central to green pyrazine synthesis. ijcce.ac.ir These approaches not only reduce the use of hazardous organic solvents but can also lead to improved yields and shorter reaction times. ijcce.ac.ir Furthermore, methods that only eliminate water molecules as a byproduct are considered green and environmentally friendly. google.com

Structural Analogs and Isomers of this compound

The synthesis of structural analogs and isomers of this compound is crucial for structure-activity relationship studies and for discovering new flavor and fragrance compounds. This involves the controlled placement of methyl and isopropyl substituents on the pyrazine ring.

The synthesis of specific isomers like 2,3-dimethyl-5-isopropylpyrazine (B1581273) and 2,6-dimethyl-3-isopropylpyrazine requires carefully chosen starting materials and reaction conditions to ensure the desired substitution pattern.

2,3-Dimethyl-5-isopropylpyrazine is a known flavor compound found in maple syrup. flavscents.com Its synthesis would typically involve the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound possessing the appropriate substitution. For example, the reaction of 1,2-diaminopropane (B80664) with 3-isopropyl-2,3-butanedione would theoretically yield the target molecule. General methods for synthesizing substituted pyrazines often involve the reaction of an α-dicarbonyl compound with a 1,2-diamine.

2,6-Dimethyl-3-isopropylpyrazine and other related compounds like 2,6-dimethyl-3-isopentylpyrazine have also been synthesized and studied. nih.gov The synthesis of 2,6-dimethylpyrazines can be achieved through various routes. thegoodscentscompany.com A common approach is the condensation of a 1,2-diamine with a 1,2-diketone. For the synthesis of 2,3-dimethylpyrazine, a related compound, methods include the reaction of ethylenediamine with butanedione. google.com This reaction is often carried out in an alcohol solvent and may be followed by treatment with a base like potassium hydroxide (B78521) and a metal oxide catalyst to drive the reaction to completion. google.com Another approach involves the oxidative dehydrogenation of 2,3-dimethyl-5,6-dihydropyrazine using air as the oxidant in the presence of a metal hydroxide. google.com

The development of functionalized derivatives of this compound allows for the fine-tuning of its chemical and sensory properties. This can involve the introduction of various functional groups onto the pyrazine ring or the substituents.

Methods for the synthesis of functionalized pyrazine derivatives are diverse. One approach involves the dimerization of 2H-azirin-3-amines to produce 2,5-diaminopyrazine derivatives. uzh.ch Specifically, the reaction of a 2-monosubstituted 2H-azirin-3-amine with BF3·OEt2 can lead to a dihydropyrazinium salt, which can then be dehydrogenated to the corresponding 2,5-dimethyl-3,6-diaminopyrazine derivative. uzh.ch

The synthesis of functionalized pyrazines can also be achieved through multi-component reactions. For instance, functionalized 1,4-dihydropyridine-2,3-dicarboxylates, which share a heterocyclic core structure, can be synthesized via a multi-component reaction involving a substituted aldehyde, malononitrile, dimethylacetylenedicarboxylate, and an amine in the presence of a catalyst. core.ac.uk While not directly producing pyrazines, these methods showcase advanced strategies for constructing complex heterocyclic systems that could be adapted for pyrazine derivatization.

Furthermore, the synthesis of pyrazinamide derivatives, which are functionalized pyrazines with an amide group, has been achieved through both traditional chemical methods and greener biocatalytic routes. nih.gov Traditional methods may involve the use of thionyl chloride and DMF, while biocatalytic approaches utilize enzymes like lipases to facilitate the amidation of pyrazine esters. nih.gov These methods for introducing functional groups are key to expanding the library of pyrazine derivatives for various applications.

General Significance of Alkylpyrazines in Scientific Studies

Alkylpyrazines are of considerable interest to scientists primarily due to their widespread occurrence in nature and their formation during the thermal processing of food. wikipedia.org They are key contributors to the desirable aroma and flavor profiles of many roasted, baked, and fermented products, such as coffee, cocoa, and bread. wikipedia.orgnih.gov The formation of these compounds often occurs through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars. wikipedia.org Beyond their role in food science, alkylpyrazines are also studied for their potential biological activities and as semiochemicals in insect communication. researchgate.net

Specific Research Focus on 2,5 Dimethyl 3 Isopropylpyrazine

Among the myriad of alkylpyrazines, 2,5-Dimethyl-3-isopropylpyrazine has emerged as a compound of specific academic interest. Its molecular formula is C₉H₁₄N₂. nih.gov This particular pyrazine (B50134) derivative is investigated for its unique sensory characteristics and its presence in various natural and processed substances. Research efforts are often directed at understanding its formation pathways, analytical detection methods, and potential applications.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₄N₂ |

| Molecular Weight | 150.22 g/mol |

| InChI | InChI=1S/C9H14N2/c1-6(2)9-8(4)10-5-7(3)11-9/h5-6H,1-4H3 |

| InChIKey | NJTFLPVGROFSPU-UHFFFAOYSA-N |

| SMILES | CC(C)c1c(C)ncc(C)n1 |

Biological Activities and Ecological Roles of 2,5 Dimethyl 3 Isopropylpyrazine

General Biological Activities of Alkylpyrazines

Alkylpyrazines are recognized for a range of biological effects, with significant research focused on their antimicrobial and chemoprotective properties.

Overview of Antimicrobial Properties (Antibacterial, Antifungal) of Pyrazine (B50134) Derivatives

Pyrazine derivatives have demonstrated notable antimicrobial activity against a variety of pathogens. researchgate.net Their effectiveness is often linked to the specific chemical structures and functional groups attached to the pyrazine ring.

Antibacterial Activity: Numerous studies have highlighted the antibacterial potential of pyrazine compounds. For instance, novel triazolo[4,3-a]pyrazine derivatives have shown moderate to good antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. mdpi.com One particular compound in this series exhibited antibacterial effects comparable to the antibiotic ampicillin. mdpi.com Similarly, pyrazine carboxamides have been synthesized and evaluated for their activity against extensively drug-resistant Salmonella Typhi, with some derivatives showing significant potency. mdpi.com The inclusion of a pyrazine ring is often considered essential for the antimicrobial activity of these synthetic compounds. nih.gov Research has also explored pyrazine-containing thiazolines and thiazolidinones, which have proven to be effective against various Gram-positive and Gram-negative bacteria. mdpi.comnih.gov

Antifungal Activity: The antifungal properties of pyrazine derivatives have also been a subject of investigation. researchgate.net For example, certain pyrazine analogs of chalcones have been tested against various fungal strains, showing some activity, particularly against Trichophyton mentagrophytes. nih.gov The substitution pattern on the pyrazine ring can influence the antifungal efficacy. nih.gov Additionally, some pyrazine derivatives have been found to possess herbicidal effects, suggesting a broader range of biological activity against different types of organisms. researchgate.net

Interactive Table: Antimicrobial Activity of Selected Pyrazine Derivatives

| Compound Class | Target Organism(s) | Observed Effect | Reference(s) |

| Triazolo[4,3-a]pyrazine derivatives | Staphylococcus aureus, Escherichia coli | Moderate to good antibacterial activity | mdpi.com |

| Pyrazine carboxamides | Extensively drug-resistant Salmonella Typhi | Significant antibacterial potency | mdpi.com |

| Pyrazine-containing thiazolines and thiazolidinones | Gram-positive and Gram-negative bacteria | Effective antimicrobial agents | mdpi.comnih.gov |

| Pyrazine analogs of chalcones | Trichophyton mentagrophytes | Antifungal activity | nih.gov |

Chemoprotective Potential of Pyrazine Compounds

Beyond their antimicrobial effects, some pyrazine compounds have been noted for their potential chemoprotective activities. nih.gov This includes antioxidant and anticancer properties. Pyrazine-modified natural product derivatives have been shown to possess a wide array of biological activities, including anti-inflammatory, anticancer, and antioxidant effects. nih.gov In some cases, these hybrid molecules exhibit stronger activity and lower toxicity than the original parent compounds. nih.gov For instance, certain pyrazine derivatives have been investigated for their cytotoxic effects on various cancer cell lines. mdpi.com

Specific Biological Interactions of 2,5-Dimethyl-3-isopropylpyrazine

While much of the research focuses on the broader class of alkylpyrazines, specific studies have begun to elucidate the biological interactions of this compound.

Molecular Docking and Computational Studies with Biological Targets (e.g., viral proteins)

Computational methods like molecular docking are increasingly used to predict the interactions between small molecules and biological macromolecules. In one study, this compound was identified as a compound extracted from the plant Arisaema jacquemontii Blume. nih.gov This compound was then subjected to in silico analysis to evaluate its binding affinity with a key protein of the COVID-19 virus. The molecular docking results indicated a binding affinity of -5.3 kJ/mol for this compound with the viral protein, suggesting a potential interaction. nih.gov The study noted the presence of seven different types of hydrophobic interactions between the compound and the protein. nih.gov Such computational approaches provide a basis for further experimental investigation into the potential antiviral properties of this specific pyrazine.

Role as Microbial Metabolite with Presumed Bioactivity

This compound has been identified as a metabolite produced by the bacterium Paenibacillus polymyxa. oup.com This bacterium is also known for producing the antibiotic polymyxin. oup.com The production of a complex mixture of alkyl-substituted pyrazines, including this compound, by this microorganism suggests they may have a biological role. oup.com Microbial secondary metabolites often possess bioactive properties, playing roles in defense, communication, or competition within their ecological niches. mdpi.commdpi.com The production of this pyrazine by a bacterium known for its antibiotic production hints at its potential, though as yet unconfirmed, bioactivity.

Ecological Significance of Alkylpyrazines

Alkylpyrazines are widespread in nature, produced by microorganisms, insects, and plants, and they serve a variety of ecological functions. wikipedia.orgresearchgate.net They are well-known as semiochemicals, which are chemicals that convey signals between organisms. researchgate.net For example, certain alkylpyrazines act as alarm pheromones in some ant species.

In the context of plant-insect interactions, alkylpyrazines can act as attractants. For instance, 2,5-diisopropylpyrazine (B1313309), a structurally similar compound, is highly attractive to the pineapple beetle, Carpophilus humeralis. oup.com The odors of some alkylpyrazines have been shown to induce avoidance behavior in mice, suggesting a role as kairomones that can signal the presence of a predator. oup.com

The production of alkylpyrazines by microorganisms, such as Paenibacillus polymyxa, also points to their ecological importance in microbial communities. oup.com These volatile compounds can mediate interactions between different microbial species. The broad-spectrum antimicrobial activity of some pyrazines suggests they could function as defensive compounds, inhibiting the growth of competing microorganisms. researchgate.net

Function as Pheromones in Interspecies Communication

The role of this compound as a pheromone in interspecies communication is not extensively documented in scientific literature. While pyrazines as a class of compounds are known to function as semiochemicals, mediating interactions both within and between species, specific evidence detailing the function of this compound in interspecies signaling is limited.

Pheromones are chemical signals that trigger a social response in members of the same species. However, in some instances, these chemical cues can be intercepted by other species, in which case they are termed kairomones. This interspecies eavesdropping can influence predator-prey interactions, host-parasite relationships, and competitive dynamics. For example, trail pheromones of certain ant species, which can include pyrazine derivatives, could theoretically be used by predator species to locate their prey. Research has identified 2,3-dimethyl-5-(2-methylpropyl)pyrazine as a trail pheromone component in the ant Eutetramorium mocquerysi. thegoodscentscompany.com While this demonstrates the role of a similar pyrazine in intraspecies communication, further research is required to establish a definitive role for this compound in mediating communication between different species.

Contribution to Volatile Organic Compound Profiles in Ecosystems

This compound is a component of the complex mixture of volatile organic compounds (VOCs) found in various ecosystems. VOCs are low molecular weight compounds released by organisms from all kingdoms of life and play a crucial role in mediating a wide range of ecological interactions. epa.gov

Microorganisms, including bacteria and fungi, are significant producers of a diverse array of VOCs, which can have various effects on surrounding organisms. nih.govthegoodscentscompany.com Several species of bacteria have been identified as producers of 2,5-dimethylpyrazine (B89654), a closely related and more extensively studied pyrazine. These microbial VOCs (mVOCs) can influence plant growth, with some studies showing that bacterial volatiles can promote plant growth and induce systemic resistance against pathogens. epa.govchemicalbook.com For instance, the mVOCs pyrazine and 2,5-dimethylpyrazine, emitted by Bacillus amyloliquefaciens, have been shown to modulate plant growth. epa.gov

Interactive Data Table: Organisms Known to Produce Related Pyrazines

| Organism Type | Species Name | Related Pyrazine Produced |

| Bacteria | Bacillus amyloliquefaciens | 2,5-dimethylpyrazine |

| Bacteria | Serratia plymuthica | 2,5-dimethylpyrazine |

| Bacteria | Pseudomonas spp. | 2,5-dimethylpyrazine |

Analytical Methodologies for 2,5 Dimethyl 3 Isopropylpyrazine Research

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to isolating 2,5-dimethyl-3-isopropylpyrazine and its precursors from the myriad of other compounds present in food and environmental samples.

Gas Chromatography (GC) for Separation and Analysis

Gas chromatography (GC) is a cornerstone technique for the analysis of volatile organic compounds (VOCs) like this compound. nih.govthermofisher.comnih.gov Its high resolving power allows for the effective separation of this pyrazine (B50134) from other structurally similar compounds. The selection of the GC column is critical, with polar columns like those with SUPELCOWAX® 10 providing excellent separation of polar analytes, including pyrazines. sigmaaldrich.com

Various sample introduction techniques are employed to transfer the volatile pyrazines into the GC system. Headspace solid-phase microextraction (HS-SPME) is a widely used method for extracting and concentrating VOCs from the sample matrix before GC analysis. nih.govmdpi.com This technique is particularly advantageous as it is solvent-free and minimizes sample preparation. lcms.cz The choice of SPME fiber coating, such as Divinylbenzene-Carboxen-polydimethylsiloxane, can be optimized for the efficient extraction of pyrazines. sigmaaldrich.com

The temperature of the GC injector is another crucial parameter that can influence the analysis. Temperature-programmable injection (TPI) allows for controlled heating, which can affect the profile of compounds detected. uii.ac.id For instance, higher injection temperatures can lead to the thermal decomposition of some compounds, altering the observed volatile profile. uii.ac.id

Table 1: Selected GC Methods for Pyrazine Analysis

| Sample Matrix | Extraction Method | GC Column | Key Findings | Reference |

| Peanut Butter | Headspace SPME | SUPELCOWAX® 10 | Successful separation and identification of various pyrazines, including 2,5-dimethylpyrazine (B89654). | sigmaaldrich.com |

| Cocoa Wort | Headspace SPME | Not specified | Optimized HS-SPME method for the detection of pyrazines like 2,5-dimethylpyrazine. | ccspublishing.org.cn |

| Coffee | Headspace Trap | Not specified | Characterized coffee aroma profiles, identifying key pyrazine components. | lcms.cz |

| Roasted Coffee | Soxhlet Extraction | Not specified | Injection temperature in GC/MS affects the detected compound profile. | uii.ac.id |

| Potato Chips | Headspace SPME | Not specified | Identified several pyrazines contributing to the flavor profile. | scribd.com |

| Maple Syrup | Solvent Extraction | Capillary GLC | Quantified pyrazine compounds in different grades of maple syrup. | researchgate.net |

High-Performance Liquid Chromatography (HPLC) in Precursor Isolation

While GC is the primary tool for analyzing volatile pyrazines, high-performance liquid chromatography (HPLC) plays a crucial role in the study of their non-volatile precursors, which are often products of the Maillard reaction. mdpi.comnih.gov HPLC can effectively separate these precursors from complex reaction mixtures, allowing for their isolation and subsequent characterization. unibz.itacs.org

Reversed-phase HPLC with a C18 column is a common setup for separating Maillard reaction products. nih.govtut.ac.jp The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. tut.ac.jp By optimizing the mobile phase composition and gradient, researchers can achieve good separation of various precursors. acs.org

HPLC is often coupled with other techniques for more comprehensive analysis. For instance, HPLC can be used to isolate specific fractions containing pyrazine precursors, which can then be analyzed by other methods to identify the individual compounds. nih.gov This approach is particularly useful for understanding the complex reaction pathways leading to the formation of this compound.

Spectrometric Identification and Quantification

Spectrometric techniques provide the means to identify and quantify this compound and related compounds with high specificity and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Profiling

Gas chromatography-mass spectrometry (GC-MS) is the most powerful and widely used technique for the identification and profiling of this compound and other volatile compounds. nih.govthermofisher.comnih.gov The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass spectra that act as a chemical fingerprint for each compound. lcms.cz By comparing the acquired mass spectra and retention times to those of reference standards and library databases like the NIST/EPA/NIH Mass Spectral Library, confident identification can be achieved. nist.govnih.gov

GC-MS is extensively used to analyze the flavor and aroma profiles of various food products where pyrazines are important contributors, such as coffee, cocoa, and roasted nuts. nih.govresearchgate.netscispace.comshimadzu.com The technique is sensitive enough to detect trace amounts of pyrazines, which is crucial as many of these compounds have very low odor thresholds. ccspublishing.org.cn

Table 2: GC-MS Applications in Pyrazine Research

| Food Product | Key Application | Findings | Reference |

| Cold Brew Coffee | Flavor Profiling | Pyrazines are key aroma compounds that increase with roasting degree. | nih.gov |

| Cocoa Beans | Aroma Analysis | Identified major pyrazines, including 2,5-dimethylpyrazine. | scispace.com |

| Coffee | Fingerprinting | Developed a method for quality control based on the volatile compound fingerprint. | researchgate.net |

| Commercial Beverages | Volatile Analysis | Identified a wide range of volatile organic compounds, including pyrazines. | mdpi.com |

| Baijiu | Quantitative Analysis | Quantified 16 pyrazines using UPLC-MS/MS. | nih.gov |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) offers a significant advantage over standard mass spectrometry by providing highly accurate mass measurements. nih.gov This capability is invaluable for the unambiguous identification of compounds, especially in complex mixtures where multiple compounds may have the same nominal mass. thermofisher.comnih.gov HRMS can distinguish between isomers and provide elemental composition information, which greatly aids in structure elucidation. nih.govresearchgate.net

In the context of this compound research, HRMS coupled with liquid chromatography (LC-HRMS) or gas chromatography can provide a high degree of confidence in the identification of this compound and its metabolites or precursors. mdpi.comunibz.it The ability to perform retrospective data analysis is another key benefit of HRMS, allowing researchers to re-examine data for newly discovered compounds of interest without re-running samples. nih.gov This "foodomics" approach allows for a comprehensive characterization of all ionizable components in a sample. fmread.comauth.gr

Pyrolysis Gas Chromatography-Mass Spectrometry (Py-GC-MS) for Thermal Degradation Product Analysis

Pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) is a powerful analytical technique used to study the thermal decomposition of non-volatile materials. epa.govyoutube.comyoutube.com In the context of this compound research, Py-GC-MS is particularly useful for investigating the formation of this pyrazine from its non-volatile precursors during thermal processes like roasting or cooking. mcgill.ca

The technique involves rapidly heating the sample to a high temperature in an inert atmosphere, which causes the thermal degradation of the material into smaller, more volatile fragments. youtube.com These fragments are then separated by GC and identified by MS. youtube.com By analyzing the pyrolysis products of model systems, such as mixtures of amino acids and sugars, researchers can gain insights into the complex chemical reactions of the Maillard reaction and the formation pathways of specific pyrazines. mcgill.canih.gov This method has been used to study the thermal degradation of various pyrazine precursors and understand the mechanisms of pyrazine formation. nih.govchempap.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom within the molecule, confirming the connectivity and arrangement of the isopropyl and methyl substituents on the pyrazine ring.

Proton NMR (¹H-NMR) is employed to confirm the presence and connectivity of hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals corresponding to the aromatic proton on the pyrazine ring, the two methyl groups attached to the ring, and the protons of the isopropyl group. The chemical shift (δ) of each signal, its multiplicity (singlet, doublet, septet), and its integration value (the number of protons it represents) are all used to verify the structure.

Table 1: Predicted ¹H-NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| H-6 | ~8.2 | Singlet | 1H | Pyrazine ring proton |

| CH (isopropyl) | ~3.2 | Septet | 1H | Isopropyl methine proton |

| CH₃ (C-2) | ~2.5 | Singlet | 3H | Methyl group on pyrazine ring |

| CH₃ (C-5) | ~2.4 | Singlet | 3H | Methyl group on pyrazine ring |

Note: Data is predictive and may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C-NMR) provides critical information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C-NMR spectrum. This technique is used to confirm the number of carbon atoms and their hybridization state (e.g., aromatic vs. aliphatic), providing conclusive evidence for the carbon skeleton of the compound.

Table 2: Predicted ¹³C-NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| C-3 | ~160 | Pyrazine ring carbon (substituted) |

| C-2 | ~151 | Pyrazine ring carbon (substituted) |

| C-5 | ~149 | Pyrazine ring carbon (substituted) |

| C-6 | ~142 | Pyrazine ring carbon (unsubstituted) |

| CH (isopropyl) | ~32 | Isopropyl methine carbon |

| CH₃ (C-2 or C-5) | ~22 | Methyl carbon on pyrazine ring |

| CH₃ (C-5 or C-2) | ~21 | Methyl carbon on pyrazine ring |

Note: Data is predictive and may vary based on solvent and experimental conditions.

Sample Preparation and Extraction Methods

Effective sample preparation is paramount for accurate analysis, especially when this compound is present at low concentrations or within complex biological or environmental matrices. The choice of extraction method is dictated by the sample type and the volatility of the analyte.

Dynamic Headspace (DHS) analysis is an extraction technique well-suited for concentrating volatile compounds like this compound from solid or liquid samples. gerstelus.com In this method, the sample is placed in a sealed vial and heated to promote the release of volatile components into the space above the sample (the headspace). gcms.cz An inert gas is then continuously passed through the headspace, sweeping the volatilized analytes onto a solid sorbent trap. gerstelus.comgcms.cz This process is a non-equilibrium and exhaustive extraction, allowing for the collection of a larger, more concentrated amount of the analyte compared to static methods. gerstelus.combgb-analytik.com The trapped compounds are subsequently thermally desorbed into a gas chromatograph (GC) for separation and analysis. gcms.cz

Purge and Trap is a highly effective technique for extracting and concentrating volatile organic compounds (VOCs) from aqueous and solid samples, making it ideal for environmental analysis. sigmaaldrich.comgcms.cz The method involves bubbling an inert gas (such as helium or nitrogen) through the sample, which liberates the volatile this compound from the matrix. gcms.czestanalytical.com The gas stream then carries the analyte to an adsorbent-filled trap, where it is concentrated. sigmaaldrich.com A subsequent "dry purge" step may be used to remove excess water from the trap. gcms.czestanalytical.com Finally, the trap is rapidly heated, and the desorbed analytes are transferred by a carrier gas into a GC system for analysis. sigmaaldrich.com This technique is known for its reliability, reproducibility, and ability to achieve very low detection limits, often at the parts-per-billion (ppb) level. sigmaaldrich.comestanalytical.com

When this compound needs to be analyzed within biological matrices such as plasma, tissue, or microbial cultures, solvent extraction is a common and fundamental purification step. scispace.com The most prevalent method is liquid-liquid extraction (LLE), which separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent. scispace.com

The process involves selecting an organic solvent in which the pyrazine is highly soluble but the matrix interferences are not. The sample and solvent are thoroughly mixed, allowing the this compound to partition into the organic phase. After mixing, the layers are allowed to separate, and the organic layer containing the analyte is collected for further concentration and analysis. scispace.com The efficiency of the extraction can often be improved by adjusting the pH of the aqueous phase. With a careful choice of solvents and conditions, LLE can produce a very clean extract with high recovery of the target analyte. scispace.commdpi.com

Future Research Directions in 2,5 Dimethyl 3 Isopropylpyrazine Studies

Advanced Bioreactor Design for Sustainable Production

The sustainable production of flavor compounds like 2,5-Dimethyl-3-isopropylpyrazine is a critical goal for the food and beverage industry. Future research will likely focus on the development of advanced bioreactor designs that enhance the efficiency and environmental friendliness of microbial fermentation processes used to produce this pyrazine (B50134). Innovations in bioreactor technology are essential for optimizing yield, reducing production costs, and ensuring process stability. mdpi.com

Key areas of development include:

Innovative Bioreactor Configurations: Research into novel bioreactor configurations, such as photo-bioreactors and hybrid systems, could lead to more efficient production pathways. mdpi.com These systems can be designed to be adaptable to various feedstocks and capable of managing complex microbial communities, which is crucial for the biosynthesis of specific flavor molecules. mdpi.com

Integrated and Automated Systems: The integration of downstream processing units directly with the bioreactor can enhance product purification and recovery. mdpi.com Furthermore, advanced monitoring and control strategies, including the use of versatile sensors and real-time data analysis, allow for precise adjustments to optimize performance and ensure the robustness of the production process. mdpi.com

Mathematical Modeling and Scale-Up: The use of mathematical modeling and statistical analysis will be instrumental in maximizing product yield and minimizing production costs. mdpi.com Experimental and model-based approaches are necessary for the intensification and successful scale-up of bioproduction systems from the laboratory to an industrial scale. mdpi.com

Table 1: Comparison of Bioreactor Design Strategies

| Bioreactor Strategy | Description | Potential Impact on this compound Production |

| Photo-Bioreactors | Utilizes light to cultivate phototrophic microorganisms. | Could enable the use of engineered photosynthetic microbes for pyrazine synthesis, potentially reducing reliance on traditional carbon sources. |

| Hybrid Systems | Combines different reactor types or integrates biological and chemical processes. | May allow for a two-stage process where a biological system produces a precursor that is then chemically converted to the final pyrazine within the same integrated system. |

| Integrated Downstream Processing | Incorporates separation and purification steps directly with the fermentation vessel. | Could lead to a more streamlined and cost-effective process for obtaining high-purity this compound. |

Chemoenzymatic Synthesis of Stereoisomers

The biological activity and sensory properties of chiral molecules are often dependent on their specific stereochemical configuration. While this compound itself is not chiral, the principles of stereoselective synthesis are highly relevant for the production of other flavor compounds and for the potential creation of novel pyrazine derivatives with unique sensory profiles. Chemoenzymatic synthesis, which combines the selectivity of enzymes with the efficiency of chemical reactions, offers a powerful tool for producing enantiomerically pure compounds. mdpi.comresearchgate.net

Future research in this area could explore:

Stereodivergent Synthesis: Methodologies that allow for the synthesis of all possible stereoisomers of a target molecule are of great interest. mdpi.comresearchgate.net This would enable a comprehensive evaluation of the sensory properties of each stereoisomer.

Novel Biocatalysts: The discovery and engineering of new enzymes, such as reductases and lipases, with high stereoselectivity will be crucial for the development of efficient chemoenzymatic routes.

Process Optimization: The optimization of reaction conditions, including solvent selection and temperature, is necessary to maximize the yield and enantiomeric excess of the desired stereoisomer.

Table 2: Key Enzymes in Chemoenzymatic Synthesis

| Enzyme Class | Function | Relevance to Flavor Compound Synthesis |

| Reductases | Catalyze the reduction of carbonyl groups to alcohols. | Can be used to create specific stereocenters in chiral alcohol precursors of flavor esters. |

| Lipases | Catalyze the hydrolysis or synthesis of esters. | Can be used for the kinetic resolution of racemic mixtures of chiral alcohols or acids. |

| Lyases | Catalyze the breaking of various chemical bonds by means other than hydrolysis and oxidation. | Can be involved in the formation of precursor molecules for flavor compounds. |

Integrated Omics Approaches for Biosynthetic Pathway Discovery

Understanding the natural biosynthetic pathways of flavor compounds is essential for their sustainable production through metabolic engineering and synthetic biology. Integrated omics approaches, which combine genomics, transcriptomics, and metabolomics, provide a comprehensive view of the biological processes leading to the formation of molecules like this compound. rsc.orgwur.nlnih.gov

Future research directions include:

Multi-Omics Data Integration: The development of computational tools and workflows that can effectively integrate large datasets from different omics platforms is a key challenge. nih.govwur.nl This will allow for a more holistic understanding of the genetic and metabolic networks involved in pyrazine biosynthesis. rsc.orgwur.nlnih.gov

Untargeted Pathway Discovery: Moving beyond the study of known pathways, untargeted approaches aim to discover novel biosynthetic routes and the enzymes involved. rsc.orgwur.nlnih.gov This could lead to the identification of new precursor molecules and alternative production pathways for this compound.

Gene-Metabolite Correlation Networks: By correlating gene expression levels with metabolite abundance across different conditions, researchers can identify candidate genes responsible for specific enzymatic steps in a biosynthetic pathway. rsc.orgwur.nlnih.gov

Development of Miniaturized and High-Throughput Analytical Platforms

The rapid and sensitive detection of flavor compounds is crucial for quality control, process optimization, and new product development. The development of miniaturized and high-throughput analytical platforms offers significant advantages in terms of speed, cost, and sample consumption.

Future research will likely focus on:

Lab-on-a-Chip Devices: These microfluidic devices can integrate multiple analytical steps, such as sample preparation, separation, and detection, onto a single chip. This allows for rapid and automated analysis of complex samples.

Miniaturized Spectrometers: The development of portable and low-cost spectrometers will enable real-time monitoring of flavor compound concentrations in various matrices.

High-Throughput Screening: The use of automated platforms for the rapid screening of large numbers of samples will accelerate the discovery of new flavor compounds and the optimization of production processes.

Computational Chemistry and Machine Learning for Predictive Studies

Computational chemistry and machine learning are powerful tools that can accelerate the discovery and design of new flavor compounds and predict their sensory properties. nih.gov By combining these approaches, researchers can gain insights into the structure-activity relationships of flavor molecules and guide the synthesis of novel compounds with desired aroma profiles.

Key areas for future research include:

Predictive Flavor Models: Machine learning algorithms can be trained on large datasets of chemical structures and sensory data to predict the flavor profile of a given molecule. This can significantly reduce the time and cost associated with sensory panel testing.

Quantum Chemistry Calculations: Computational chemistry methods can be used to study the electronic and structural properties of flavor molecules and their interactions with olfactory receptors. This can provide a deeper understanding of the molecular basis of flavor perception.

De Novo Design of Flavor Molecules: Generative models in machine learning can be used to design new molecules with specific flavor properties. This opens up exciting possibilities for the creation of novel flavor ingredients.

Table 3: Applications of Computational Methods in Flavor Research

| Computational Method | Application | Example for this compound |

| Machine Learning | Prediction of sensory properties from chemical structure. | A model could be trained to predict the perceived intensity of the "roasted" or "nutty" aroma of this compound based on its molecular descriptors. |

| Quantum Chemistry | Calculation of molecular properties and interaction energies. | Could be used to model the binding of this compound to olfactory receptors to understand the structural basis of its aroma. |

| Molecular Dynamics | Simulation of the dynamic behavior of molecules. | Could be used to study the diffusion and release of this compound from a food matrix over time. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.